3-(diaminomethylidene)oxolane-2,4-dione

Description

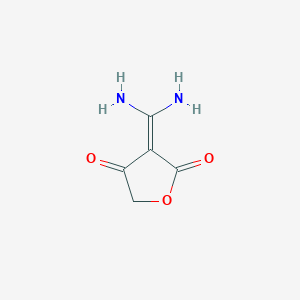

3-(Diaminomethylidene)oxolane-2,4-dione is a heterocyclic compound characterized by a five-membered oxolane (tetrahydrofuran) ring fused with two ketone groups at positions 2 and 2. This structural feature is critical for its reactivity and biological activity, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name |

3-(diaminomethylidene)oxolane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c6-4(7)3-2(8)1-10-5(3)9/h1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQGGYZRTLGLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C(=C(N)N)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)C(=C(N)N)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

3-(diaminomethylidene)oxolane-2,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. The major products formed from these reactions can vary based on the reaction conditions and the reagents used .

Scientific Research Applications

3-(diaminomethylidene)oxolane-2,4-dione has potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique chemical properties make it a valuable compound for various research studies. specific details about its applications in these fields are not extensively documented .

Mechanism of Action

The mechanism of action of 3-(diaminomethylidene)oxolane-2,4-dione involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways involved in its mechanism of action are not well-defined in the current literature .

Comparison with Similar Compounds

3,3-Dimethyloxolane-2,4-dione

- Structure: Features methyl groups at position 3 instead of the diaminomethylidene group.

- Purity is reported as 95% (CAS No. G9) .

- Applications : Methylated derivatives are often used as intermediates in organic synthesis due to their stability.

3-Methylideneoxolane-2,5-dione

- Structure : Contains a methylidene group at position 3 and a ketone at position 5 instead of 3.

- Crystallography : Single-crystal X-ray studies confirm a planar oxolane ring with conjugated double bonds, enhancing rigidity .

- Reactivity: The methylidene group participates in Diels-Alder reactions, unlike the diaminomethylidene group, which may favor nucleophilic interactions.

Heterocyclic Analogues with Functional Guanidine-like Groups

Famotidine

- Structure: A thiazole-based compound with a diaminomethylidene group (3-[{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-N-sulfamoylpropanimidamide) .

- Activity : Blocks histamine H₂ receptors, inhibiting gastric acid secretion. The thiazole ring and sulfamoyl group contribute to its pharmacological profile.

- Comparison: Unlike 3-(diaminomethylidene)oxolane-2,4-dione, famotidine’s thiazole core enhances metabolic stability and target specificity.

Thiazolidine-2,4-dione Derivatives

YPC-21440 and YPC-21817

- Structure : Thiazolidine-2,4-dione core with substituted imidazo[1,2-b]pyridazine and piperazine groups .

- Activity : Act as pan-Pim kinase inhibitors, with potency influenced by alkyl chain length in piperazine substituents.

- Comparison : The thiazolidine ring confers distinct electronic properties compared to oxolane, affecting binding affinity and solubility.

Discussion of Key Findings

- Structural Influence: The oxolane core in this compound offers conformational flexibility, while the diaminomethylidene group enables hydrogen bonding, a feature absent in methyl- or methylidene-substituted analogues .

- Biological Potential: Compared to famotidine, the oxolane ring may reduce metabolic degradation but lacks the thiazole-mediated receptor specificity .

- Synthetic Challenges: Introducing the diaminomethylidene group requires precise conditions to avoid side reactions, as seen in 1-oxazolidine-2,4-dione syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.